molecular formula C13H12ClN3O2S B4279858 N-(5-chloro-2-methylphenyl)-2-(2-furoyl)hydrazinecarbothioamide

N-(5-chloro-2-methylphenyl)-2-(2-furoyl)hydrazinecarbothioamide

Cat. No. B4279858
M. Wt: 309.77 g/mol
InChI Key: FVYNLTXJXWIZIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-2-(2-furoyl)hydrazinecarbothioamide, also known as CFT or furosemide-thiourea, is a chemical compound that has been widely used in scientific research due to its unique properties. CFT is a derivative of furosemide, a loop diuretic commonly used in the treatment of hypertension and edema. However, CFT has been found to have a distinct mechanism of action that makes it useful for a variety of research applications.

Mechanism of Action

N-(5-chloro-2-methylphenyl)-2-(2-furoyl)hydrazinecarbothioamide works by inhibiting the function of the Na-K-Cl cotransporter, which is responsible for the transport of ions across cell membranes. This inhibition leads to a decrease in the concentration of intracellular chloride ions, which can have a number of physiological effects.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)-2-(2-furoyl)hydrazinecarbothioamide has been found to have a number of biochemical and physiological effects, including the regulation of ion transport, the modulation of blood pressure, and the inhibition of cancer cell growth. N-(5-chloro-2-methylphenyl)-2-(2-furoyl)hydrazinecarbothioamide has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-chloro-2-methylphenyl)-2-(2-furoyl)hydrazinecarbothioamide in lab experiments is its specificity for the Na-K-Cl cotransporter. This specificity allows researchers to study the function of this protein in a controlled manner. However, one limitation of using N-(5-chloro-2-methylphenyl)-2-(2-furoyl)hydrazinecarbothioamide is its potential toxicity, which can vary depending on the concentration used and the cell type being studied.

Future Directions

There are a number of future directions for the study of N-(5-chloro-2-methylphenyl)-2-(2-furoyl)hydrazinecarbothioamide, including the investigation of its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(5-chloro-2-methylphenyl)-2-(2-furoyl)hydrazinecarbothioamide and its effects on ion transport and blood pressure regulation.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-(2-furoyl)hydrazinecarbothioamide has been used in a variety of scientific research applications, including the study of ion transport in cells, the regulation of blood pressure, and the treatment of cancer. One of the main uses of N-(5-chloro-2-methylphenyl)-2-(2-furoyl)hydrazinecarbothioamide is as a tool to study the function of the Na-K-Cl cotransporter, a protein that is involved in the transport of ions across cell membranes. N-(5-chloro-2-methylphenyl)-2-(2-furoyl)hydrazinecarbothioamide has also been used to investigate the role of chloride ions in the regulation of blood pressure.

properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-3-(furan-2-carbonylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2S/c1-8-4-5-9(14)7-10(8)15-13(20)17-16-12(18)11-3-2-6-19-11/h2-7H,1H3,(H,16,18)(H2,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYNLTXJXWIZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=S)NNC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.